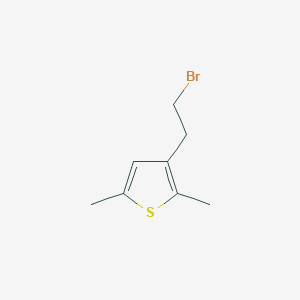
3-(2-Bromoethyl)-2,5-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-2,5-dimethylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 2-bromoethyl group and two methyl groups at the 2 and 5 positions. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,5-dimethylthiophene typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of the bromoethyl group. One common method is the electrophilic bromination of 2,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then reacted with ethylene bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,5-dimethylthiophene with an ethyl group.
Scientific Research Applications
3-(2-Bromoethyl)-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-2,5-dimethylthiophene depends on its specific application. In chemical reactions, the bromoethyl group acts as a reactive site for nucleophilic substitution, while the thiophene ring provides stability and aromaticity. In biological systems, the compound may interact with cellular targets through its electrophilic bromoethyl group, potentially leading to the modification of biomolecules and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Another bromoethyl-substituted compound used in organic synthesis.
(2-Bromoethyl)benzene: A bromoethyl-substituted aromatic compound with applications in pharmaceutical synthesis.
Uniqueness
3-(2-Bromoethyl)-2,5-dimethylthiophene is unique due to its thiophene ring, which imparts distinct electronic properties and stability compared to other bromoethyl-substituted compounds. The presence of methyl groups at the 2 and 5 positions further enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H11BrS |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3-4H2,1-2H3 |
InChI Key |
CJSXFAFLZBKYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


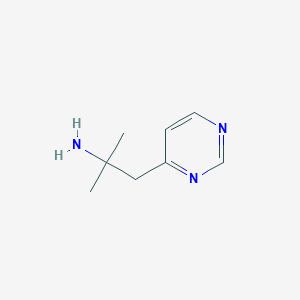
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
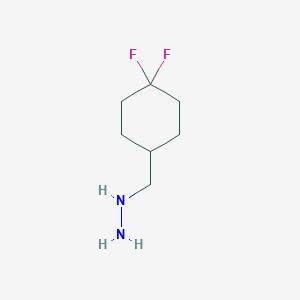
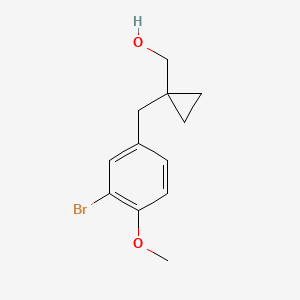
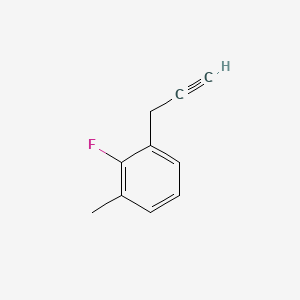
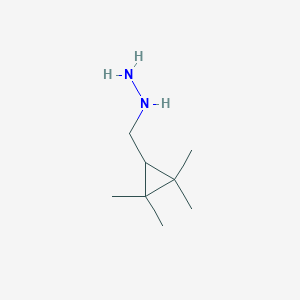
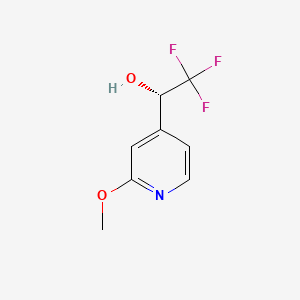
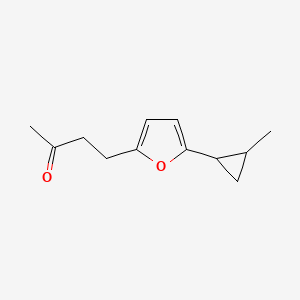
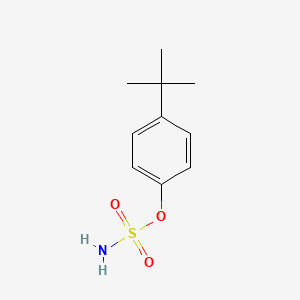
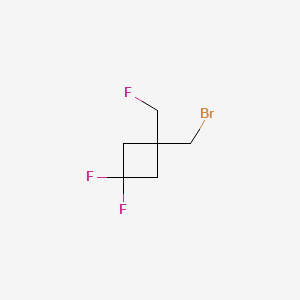
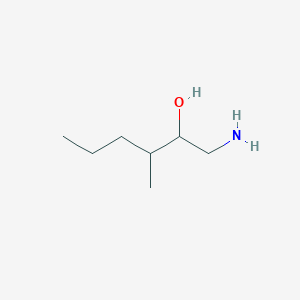
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)

![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
